molecular formula C21H27N3O2 B6127938 3-Hydroxy-1-[(3-methylphenyl)methyl]-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one

3-Hydroxy-1-[(3-methylphenyl)methyl]-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one

Cat. No.: B6127938
M. Wt: 353.5 g/mol
InChI Key: DZHQOLUHABLKQG-UHFFFAOYSA-N
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Description

3-Hydroxy-1-[(3-methylphenyl)methyl]-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one is a complex organic compound with a piperidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-[(3-methylphenyl)methyl]-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one typically involves multiple steps:

    Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Hydroxy Group: The hydroxy group at the 3-position can be introduced via hydroxylation reactions.

    Substitution with 3-Methylphenylmethyl and 3-Methylpyridin-2-ylmethyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the piperidinone ring, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-Hydroxy-1-[(3-methylphenyl)methyl]-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups in the structure allow for hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one: Lacks the pyridinylmethylamino group.

    3-Hydroxy-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-one: Lacks the phenylmethyl group.

Uniqueness

The presence of both the 3-methylphenylmethyl and 3-methylpyridin-2-ylmethyl groups in the structure of 3-Hydroxy-1-[(3-methylphenyl)methyl]-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one provides unique steric and electronic properties, making it distinct from similar compounds. These properties can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological effects.

Properties

IUPAC Name

3-hydroxy-1-[(3-methylphenyl)methyl]-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-6-3-8-18(12-16)14-24-11-5-9-21(26,20(24)25)15-22-13-19-17(2)7-4-10-23-19/h3-4,6-8,10,12,22,26H,5,9,11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHQOLUHABLKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC(C2=O)(CNCC3=C(C=CC=N3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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